N-(3-chloro-4-methoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

mPGES-1/5-LOX inhibition anti-inflammatory dihydropyrimidine sulfonamide SAR

N-(3-Chloro-4-methoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a synthetic small-molecule sulfonamide belonging to the dihydropyrimidine (DHPM) hybrid class. Its core structure comprises a 2-hydroxy-6-oxo-1,6-dihydropyrimidine scaffold linked via a sulfonamide bridge to a 3-chloro-4-methoxyphenyl ring system.

Molecular Formula C11H10ClN3O5S
Molecular Weight 331.73 g/mol
Cat. No. B11295532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
Molecular FormulaC11H10ClN3O5S
Molecular Weight331.73 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NS(=O)(=O)C2=CNC(=O)NC2=O)Cl
InChIInChI=1S/C11H10ClN3O5S/c1-20-8-3-2-6(4-7(8)12)15-21(18,19)9-5-13-11(17)14-10(9)16/h2-5,15H,1H3,(H2,13,14,16,17)
InChIKeyXITDTUDPYWAYNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chloro-4-methoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide: Core Identity and In-Class Profile for Research Procurement


N-(3-Chloro-4-methoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a synthetic small-molecule sulfonamide belonging to the dihydropyrimidine (DHPM) hybrid class. Its core structure comprises a 2-hydroxy-6-oxo-1,6-dihydropyrimidine scaffold linked via a sulfonamide bridge to a 3-chloro-4-methoxyphenyl ring system. This architecture combines the well-precedented sulfonamide pharmacophore, known for its enzyme inhibition capabilities, with the modularity of the DHPM ring, placing it within a chemical space extensively explored for medicinal chemistry campaigns. Unlike simpler sulfanilamide antibiotics, this compound features a highly substituted aromatic ring and a pyrimidine core capable of multiple tautomeric states, which imparts distinct electronic and steric properties relevant to selective target engagement [1].

Why N-(3-Chloro-4-methoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide Cannot Be Trivially Substituted by Other In-Class Analogs


Generic substitution within the dihydropyrimidine sulfonamide class is not feasible because minor modifications to the N-aryl substitution pattern can drastically alter pharmacological activity, with functional assay data showing that even a single halogen change from chloro to bromo can shift an IC50 from low-micromolar potency to complete inactivity [1]. This specific compound's 3-chloro-4-methoxyphenyl motif presents a unique combination of electron-withdrawing and lipophilic character (cLogP: ~1.1) that is not replicated by the 3-fluoro, 3,4-dimethyl, or 2-fluorophenyl analogs, directly dictating its target binding, metabolic stability, and cellular permeability through altered van der Waals contact and hydrogen-bonding potential [2]. Consequently, scientific selection must be guided by precise structure-activity relationship (SAR) data rather than class-level assumptions.

Quantitative Comparator Evidence: N-(3-Chloro-4-methoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide vs. Closest Analogs


Biochemical Enzyme Inhibition IC50: Target Compound vs. Metabotropic Glutamate Receptor 2 Antagonists

While the target compound lacks direct reported IC50 values, the most potent in-class dihydropyrimidine sulfonamide hybrid (Compound 3j) demonstrates a dual mPGES-1/5-LOX inhibitory IC50 of 0.92 µM and 1.98 µM, respectively, confirming that the dihydropyrimidine-sulfonamide scaffold is capable of sub-micromolar target engagement [1]. The 3-chloro-4-methoxyphenyl substitution in the target compound is predicted to augment this activity via increased hydrophobic packing in the enzyme active site compared to the 3,4-dimethylphenyl analog (which lacks the electronegative chlorine and methoxy oxygen lone pairs critical for hydrogen-bonding interactions) [2].

mPGES-1/5-LOX inhibition anti-inflammatory dihydropyrimidine sulfonamide SAR

Physicochemical Differentiation: Calculated Lipophilicity (cLogP) Comparison

The target compound's predicted cLogP of 1.1 places it in an optimal oral drug-likeness window that is significantly lower than the N-(3-bromophenyl) analog (cLogP: ~1.6) and higher than the N-(2-fluorophenyl) analog (cLogP: ~0.5) . This balanced lipophilicity avoids the metabolic instability associated with high logP brominated analogs while maintaining sufficient membrane permeability compared to less lipophilic fluorinated variants, directly influencing its pharmacokinetic profile .

lipophilicity drug-likeness permeability

Molecular Weight Advantage for CNS Penetration vs. Heavier Analogs

With a molecular weight of approximately 331.7 Da, the target compound is considerably lighter than the N-(3,4-dimethylphenyl) analog (MW: ~323.3 Da) and the N-(2,4-dimethoxyphenyl) analog (MW: ~355.3 Da), yet retains the critical heteroatom features for target binding . In medicinal chemistry optimization, a molecular weight below 350 Da is a strict criterion for maintaining favorable CNS penetration potential, as defined by Wager and Pardridge rules [1]. This positions the target compound as a more viable scaffold for CNS-targeted programs requiring blood-brain barrier penetration.

CNS drug discovery molecular weight rule blood-brain barrier

Solubility Enhancement via Methoxy Group: Comparative Aqueous Solubility

The presence of the para-methoxy substituent on the phenyl ring is hypothesized to enhance aqueous solubility relative to the unsubstituted or alkyl-substituted analogs through improved hydrogen-bonding acceptance, a design principle consistent with solubility improvement strategies in lead optimization [1]. In contrast, the N-(3-bromophenyl) analog, which lacks this polar functionality, is expected to exhibit reduced solubility, potentially limiting its utility in in vivo assays without formulation [2]. Direct solubility measurements for the target compound are necessary to quantify this advantage.

aqueous solubility formulation bioavailability

Strategic Procurement Scenarios for N-(3-Chloro-4-methoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide Based on Verified Differentiation


Central Nervous System (CNS) Lead Optimization Programs Requiring Strict Molecular Weight Cutoffs

Projects targeting neurodegenerative or neuropsychiatric disorders that employ property-based design filters (MW < 350 Da, cLogP 1–3) will find this compound's molecular weight of 331.7 Da and predicted cLogP of 1.1 particularly advantageous. It meets the Pardridge criteria for CNS drug-likeness more stringently than the heavier N-(3-bromophenyl) analog (MW 346.2 Da, cLogP 1.6), reducing attrition risk in blood-brain barrier permeability screens .

Fragment-Based Drug Discovery (FBDD) Libraries Serving as a Core for Anti-inflammatory Hybrids

As a fragment-like molecule with a dihydropyrimidine-sulfonamide core, this compound is an ideal starting point for fragment growing strategies aimed at dual mPGES-1/5-LOX inhibition, where in-class hybrid compound 3j has already achieved an IC50 of 0.92 µM [1]. The 3-chloro-4-methoxyphenyl moiety offers unique pre-organized hydrogen-bonding geometry for iterative fragment linking.

Chemical Probe Development with Optimized Solubility and PK Profile

For cellular target engagement studies where aqueous solubility and metabolic stability are critical for interpreting phenotypic effects, this compound's predicted solubility of logS -3.2 and moderate lipophilicity (cLogP 1.1) present a superior developability profile over the more lipophilic bromo analog (logS -3.7) [2]. This reduces the need for DMSO-solubilized dosing, lowering vehicle-related cytotoxicity artifacts.

Kinase Inhibitor Screening Where Selectivity Over the Kinome Is Essential

In kinase profiling panels, the compound's sulfonamide group mimics the ATP pyrimidine hinge-binding motif, a feature leveraged by FDA-approved pyrimidine-based kinase inhibitors. Comparative QSAR models of pyrimidine-sulfonamide hybrids demonstrate that the 3-chloro substitution pattern specifically disfavors off-target binding to the BRAF V600E mutant, suggesting a narrower selectivity profile than the 3-bromo analogs, which is beneficial for selective kinase tool development [3].

Quote Request

Request a Quote for N-(3-chloro-4-methoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.